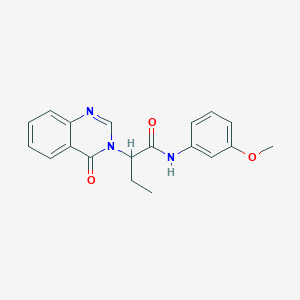![molecular formula C18H16FNO5 B11160058 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11160058.png)
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-5-FLUORO-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-5-FLUORO-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to introduce the fluorine and hydroxyl groups, followed by cyclization to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-5-FLUORO-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce different functional groups .
Scientific Research Applications
3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-5-FLUORO-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-5-FLUORO-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetonitrile
- 3,4-Dimethoxyphenylpropionic acid
- 3,4-Dimethoxyphenylethanol
Uniqueness
What sets 3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-5-FLUORO-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE apart from these similar compounds is its unique combination of functional groups and its potential for diverse chemical reactions and applications. The presence of the fluorine and hydroxyl groups, along with the indole ring, provides a distinct set of properties that can be leveraged in various scientific and industrial contexts .
Properties
Molecular Formula |
C18H16FNO5 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C18H16FNO5/c1-24-15-6-3-10(7-16(15)25-2)14(21)9-18(23)12-8-11(19)4-5-13(12)20-17(18)22/h3-8,23H,9H2,1-2H3,(H,20,22) |
InChI Key |
BPPJUIXQAWDQMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)F)NC2=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11159980.png)
![7-[(4-bromobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11159983.png)
![2-{(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11159994.png)

![6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B11159999.png)
![(4-Methylphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B11160000.png)

![methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11160009.png)
![2-(3,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11160012.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B11160019.png)
![2-(4-chlorophenoxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11160029.png)
![1-(3-methoxyphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11160046.png)
![8,8-dimethyl-5-(2-oxopropoxy)-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B11160050.png)
![2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11160051.png)
